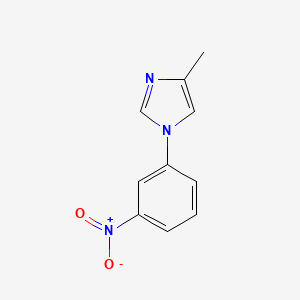
4-methyl-1-(3-nitrophenyl)-1H-imidazole
Cat. No. B8724717
M. Wt: 203.20 g/mol
InChI Key: AZWQZQUHDKKSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05231182
Procedure details


A mixture of 14.6 g of 4-methyl-1-(3-nitrophenyl)-1H-imidazole, 766 mg of palladium black, 19.6 g of sodium formate, 12.8 ml of formic acid in 300 ml of methyl alcohol is stirred for 18 hours under a hydrogen atmosphere. The mixture is filtered through diatomaceous earth and the filtrate evaporated to a residue. The residue is partitioned between saturated potassium bicarbonate and chloroform. The organic layer is dried and evaporated to a residue which is dissolved in a minimum of chloroform and passed through a pad of hydrous magnesium silicate. The filtrate is evaporated to a residue which is stirred with ether and the resulting solid filtered and air dried to give 10.3 g of the desired product as a solid, m.p. 117°-119° C.





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=2)[CH:6]=1.C([O-])=O.[Na+].C(O)=O>CO.[Pd]>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:8]=[C:9]([NH2:13])[CH:10]=[CH:11][CH:12]=2)[CH:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=CN(C1)C1=CC(=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
19.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
12.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
766 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 18 hours under a hydrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered through diatomaceous earth
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated to a residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is partitioned between saturated potassium bicarbonate and chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a residue which
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved in a minimum of chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated to a residue which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=CN(C1)C=1C=C(C=CC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
